Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-

Contact Dermatitis Occupational Allergy Epoxy Resin Safety

The compound Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- (CAS 39817-09-9) is the ortho,ortho regioisomer of bisphenol F diglycidyl ether (oo-DGEBF), a low-molecular-weight diepoxide monomer (C19H20O4, MW 312.36) used as a foundational building block in epoxy resin formulations. It belongs to the diglycidyl ether of bisphenol F (DGEBF) family alongside its para,para (pp-DGEBF, CAS 2095-03-6) and ortho,para (op-DGEBF) isomers, and serves as a BPA-free alternative to the industry-standard bisphenol A diglycidyl ether (DGEBA, CAS 1675-54-3).

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 39817-09-9
Cat. No. B1633751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
CAS39817-09-9
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4
InChIInChI=1S/C19H20O4/c1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h1-8,16-17H,9-13H2
InChIKeyFIJSKXFJFGTBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- (CAS 39817-09-9): Ortho,Ortho-Bisphenol F Diglycidyl Ether Procurement & Differentiation Guide


The compound Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- (CAS 39817-09-9) is the ortho,ortho regioisomer of bisphenol F diglycidyl ether (oo-DGEBF), a low-molecular-weight diepoxide monomer (C19H20O4, MW 312.36) used as a foundational building block in epoxy resin formulations . It belongs to the diglycidyl ether of bisphenol F (DGEBF) family alongside its para,para (pp-DGEBF, CAS 2095-03-6) and ortho,para (op-DGEBF) isomers, and serves as a BPA-free alternative to the industry-standard bisphenol A diglycidyl ether (DGEBA, CAS 1675-54-3) [1]. The ortho-substitution pattern of this specific isomer confers distinct reactivity, cross-linking topology, and toxicological cross-reactivity profiles that differentiate it from both DGEBA and other DGEBF isomers in ways that directly impact formulation design, worker safety, and regulatory compliance [2].

Why Generic Bisphenol F Diglycidyl Ether Cannot Simply Substitute for CAS 39817-09-9 in Critical Formulations


Although all DGEBF isomers share the same molecular formula and epoxy functionality, regioisomerism dramatically alters network architecture, sensitization cross-reactivity, and crystallization behavior in ways that render generic isomer mixtures unsuitable for applications where predictable performance and safety profiles are required [1]. The ortho,ortho isomer (CAS 39817-09-9) exhibits a distinct cross-reactivity pattern in guinea pig maximization tests—animals sensitized to oo-DGEBF do not cross-react with pp-DGEBF or DGEBA, whereas pp-DGEBF and DGEBA show mutual cross-reactivity [2]. Furthermore, networks prepared from oo-DGEBF display lower glass transition temperature, reduced crosslink density, and diminished chemical resistance compared to pp-DGEBF networks [1]. These differences mean that substituting a mixed-isomer DGEBF product—or DGEBA—for the pure ortho,ortho isomer can introduce unanticipated toxicological risks or compromise cured-network performance in applications where these properties are design-critical.

Quantitative Differentiation Evidence for CAS 39817-09-9 (oo-DGEBF) vs. DGEBA and Other DGEBF Isomers


Regioisomer-Specific Skin Sensitization Cross-Reactivity: oo-DGEBF Does Not Cross-React with DGEBA in Guinea Pig Maximization Test

In a controlled guinea pig maximization test (GPMT), all three DGEBF isomers (pp, op, oo) were found to be potent sensitizers. However, the cross-reaction pattern was isomer-specific: animals induced with o,o'-DGEBF (the isomer corresponding to CAS 39817-09-9) reacted significantly only to o,p'-DGEBF, and did NOT cross-react with p,p'-DGEBF or DGEBA [1]. In contrast, p,p'-DGEBF, o,p'-DGEBF, and DGEBA cross-reacted with one another. Human patch-test data corroborate this: among 20 workers with epoxy allergy, o,o'-DGEBF elicited only 3 positive reactions, compared to 18/20 for p,p'-DGEBF and 15/20 for o,p'-DGEBF [2]. This means that a worker sensitized to oo-DGEBF may not react to DGEBA, and vice versa—a finding with direct implications for occupational health surveillance and epoxy system selection.

Contact Dermatitis Occupational Allergy Epoxy Resin Safety Regioisomer Toxicology

Viscosity Reduction vs. DGEBA: DGEBF Exhibits Approximately 4–5× Lower Viscosity at 25°C, Enabling Diluent-Free Formulations

Diglycidyl ether of bisphenol F demonstrates substantially lower viscosity than its bisphenol A counterpart. Commercial DGEBF resin (EPON 862) exhibits a viscosity of 25–45 P (2,500–4,500 cP) at 25°C, while standard DGEBA (EPON 828) measures 110–150 P (11,000–15,000 cP) at the same temperature . A separate industry source reports DGEBF viscosity at approximately 3 Pa·s versus DGEBA at approximately 13 Pa·s at 25°C, confirming a roughly 4.3-fold difference . This low viscosity eliminates the need for reactive diluents in many applications, conferring an eco-friendly processing advantage since no additional solvent or diluent chemicals are required [1].

Epoxy Resin Processing Viscosity Diluent-Free Formulation Composite Impregnation

Epoxy Equivalent Weight Advantage: DGEBF Offers ~12% Higher Epoxy Group Density Than DGEBA, Altering Stoichiometry and Crosslink Density

The epoxy equivalent weight (EEW) of DGEBF is consistently lower than that of DGEBA across commercial grades. EPON 862 (DGEBF) has an EEW of 165–173 g/eq, while EPON 828 (DGEBA) has an EEW of 185–192 g/eq . This represents an approximately 12% lower EEW for DGEBF, meaning that for a given mass of resin, DGEBF provides ~12% more reactive epoxy groups per gram. This difference directly impacts curative stoichiometry calculations: for amine-cured systems, the required hardener concentration (phr) will differ proportionally, and the resulting crosslink density will be higher for DGEBF networks at equivalent cure conversion [1].

Epoxy Equivalent Weight Stoichiometry Crosslink Density Formulation Design

Regioisomer-Dependent Network Performance: Increasing Ortho Content in DGEBF Degrades Tg, Crosslink Density, and Chemical Resistance

A systematic study by Knox et al. (2019) prepared well-defined epoxy networks from isolated DGEBF isomers cured with meta-xylylenediamine. With increasing ortho content (pp → op → oo), a progressive degradation of network properties was observed: glass transition temperature (Tg), beta transition temperature (Tβ), density, crosslink density, and desorption diffusion coefficient all decreased, while sorption diffusion coefficient and ultimate solvent uptake increased [1]. This establishes that the pure ortho,ortho isomer (CAS 39817-09-9) yields networks with inherently lower chemical resistance and thermal stability compared to pp-DGEBF networks, but with potentially higher free volume and segmental mobility—properties that may be deliberately exploited in applications requiring flexibility or permeability control.

Regioisomerism Network Architecture Glass Transition Temperature Chemical Resistance Crosslink Density

Crystallization Behavior: DGEBF-Based Resins Show Altered Crystallization Kinetics Compared to DGEBA, with Isomer-Dependent Propensity

DGEBA is well-known to crystallize at low temperatures (winter conditions), causing operational failures in coating and composite manufacturing. DGEBF-based resins demonstrate improved resistance to ambient crystallization: industry sources note that 'DGEBA frequently causes operational failures due to crystallization in winter, but using DGEBF avoids such problems' . At the regioisomer level, Neu et al. (2025) demonstrated that para-para-DGEBF does NOT crystallize under ambient conditions, whereas ortho-ortho-DGEBF and ortho-para-DGEBF do form crystalline phases, with crystal structures solved by single-crystal X-ray diffraction [1]. A separate study found that DGEBF-containing samples achieved up to 17% crystallinity with a melting enthalpy of 6.3 J/g for the crystalline DGEBF phase, and that chemical resistance systematically decreased with increasing crystallinity [2].

Crystallization Shelf Life Epoxy Coatings Processing Reliability

GHS Hazard Classification: CAS 39817-09-9 Is Classified as Skin Sensitizer Category 1 and Germ Cell Mutagenicity Category 2

According to the Hazardous Chemical Information System (HCIS) of Safe Work Australia, Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- (the ortho,ortho isomer) is classified as Skin Sensitisation Category 1 (H317: May cause an allergic skin reaction) and Germ Cell Mutagenicity Category 2 (H341: Suspected of causing genetic defects), carrying GHS07 and GHS08 pictograms with the signal word 'Warning' [1]. This classification is consistent with the guinea pig maximization test finding that all three DGEBF isomers are potent sensitizers [2]. While DGEBA carries similar sensitization warnings, the isomer-specific cross-reactivity data (see Evidence Item 1) means that the hazard profile for oo-DGEBF cannot be extrapolated from generic DGEBF or DGEBA safety data sheets—a critical procurement consideration for occupational health compliance.

GHS Classification Occupational Safety Skin Sensitisation Mutagenicity Regulatory Compliance

Recommended Application Scenarios for CAS 39817-09-9 (oo-DGEBF) Based on Quantitative Differentiation Evidence


Occupational Contact Dermatitis Research and Diagnostic Patch Testing Using Isomer-Pure oo-DGEBF

The well-characterized non-cross-reactivity of oo-DGEBF with DGEBA and pp-DGEBF [1][2] makes CAS 39817-09-9 an essential reference material for occupational dermatology clinics and research laboratories conducting epoxy allergy patch testing. Because oo-DGEBF elicits reactions in a distinct subset of sensitized individuals (only 3/20 workers vs. 18/20 for pp-DGEBF), inclusion of the pure ortho,ortho isomer in diagnostic panels enables accurate identification of isomer-specific sensitization that would be missed by testing with mixed-isomer DGEBF resins alone. This scenario is supported by the human patch-test data from Pontén et al. (2004) and the GPMT cross-reactivity data.

Low-Viscosity, Diluent-Free Epoxy Formulations for Composite Impregnation and Tight-Wound Coil Encapsulation

The 4–5× lower viscosity of DGEBF versus DGEBA (25–45 P vs. 110–150 P at 25°C for commercial resins) enables diluent-free formulations critical for vacuum-assisted resin transfer molding (VARTM), filament winding, and superconducting magnet impregnation where low viscosity is essential for complete fiber wet-out and penetration of tight-wound coils. DGEBF-based systems do not require reactive diluents, eliminating VOC emissions and simplifying formulation complexity [3]. For applications where the reduced Tg and chemical resistance of oo-DGEBF networks are acceptable (or even desirable for flexibility), the pure isomer offers predictable network properties linked to its defined regioisomeric structure [4].

BPA-Free Epoxy Coatings for Food Contact Applications Subject to EU Regulation (EU) 2024/3190 Compliance

With the EU prohibition on bisphenol A (BPA) use in food contact materials effective from January 2025 under Regulation (EU) 2024/3190 [5], DGEBF-based epoxy resins offer a BPA-free alternative for can coatings, varnishes, and food packaging adhesives. However, the stability data from food simulant studies must be considered: BFDGE is less stable than BADGE in acidic simulants (63% loss vs. 60% loss for BADGE in 3% acetic acid at 25°C; 82% vs. 76% at 40°C) [6], and the isomer-specific network properties of oo-DGEBF may influence migration behavior. The growing BPA-free epoxy resin market, projected at USD 2.80 billion in 2024 with a CAGR of 6.3% [7], underscores the commercial relevance of this application.

Crystallization-Resistant Epoxy Blends for Cold-Weather Coating and Construction Applications

While pure oo-DGEBF does crystallize under ambient conditions (in contrast to pp-DGEBF which does not) [8], blending oo-DGEBF with DGEBA or using mixed-isomer DGEBF products can leverage the overall improved crystallization resistance of bisphenol F-based resins versus DGEBA. The industry observation that DGEBA suffers winter crystallization failures while DGEBF systems avoid such problems supports the use of bisphenol F epoxy resins in cold-climate infrastructure coatings, concrete protection, and outdoor construction adhesives. The regioisomer-specific crystallization data from Neu et al. (2025) inform blend design to optimize crystallization resistance while retaining desired mechanical properties.

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